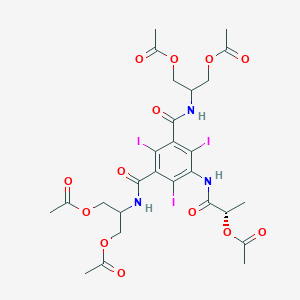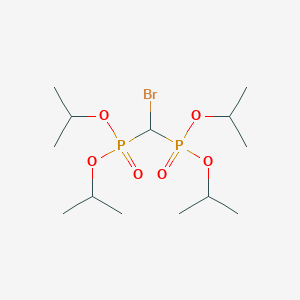
Tetraisopropyl Bromomethanediphosphonate
Vue d'ensemble
Description
Tetraisopropyl bromomethanediphosphonate is a compound that falls within the category of bisphosphonates, which are characterized by a P-C-P moiety. Bisphosphonates are known for their pharmacological importance, particularly in the treatment of bone disorders due to their affinity for calcium ions and their ability to inhibit bone resorption. The synthesis and study of such compounds are of significant interest in the field of medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of related bisphosphonates often involves the use of synthetic intermediates like tetraethyl vinylidenebisphosphonate, which can undergo various reactions to yield highly functionalized bisphosphonate compounds. For instance, tetraethyl vinylidenebisphosphonate can react with organometallic reagents, amines, mercaptans, and alcohols through Michael addition reactions. It can also participate in cycloaddition reactions such as Diels–Alder and 1,3-dipolar cycloadditions, leading to the formation of rings containing the bisphosphonic unit .
Another approach to synthesizing polyphosphonic acids involves the reaction of tetraisopropyl methylenediphosphonate salts with diisopropyl n-bromoalkanephosphonates, followed by hydrolysis to yield the corresponding phosphonic acids .
Molecular Structure Analysis
The molecular structure of tetraisopropyl 2-(alkyl-dihalostannyl)ethane 1,1-diphosphonates, which are closely related to tetraisopropyl bromomethanediphosphonate, has been studied both in solution and in the solid state. For example, the solid-state structure of one such compound was found to be dimeric due to intermolecular interactions between the phosphonyl group and a tin atom of a neighboring molecule. In nonpolar solvents, these compounds exhibit a temperature and concentration-dependent monomer-dimer equilibrium .
Chemical Reactions Analysis
The reactivity of bisphosphonates like tetraisopropyl bromomethanediphosphonate is not detailed in the provided papers. However, bisphosphonates in general are known to undergo various chemical reactions, including those mentioned above for tetraethyl vinylidenebisphosphonate. These reactions are crucial for the synthesis of diverse bisphosphonate derivatives with potential pharmacological applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of tetraisopropyl bromomethanediphosphonate are not explicitly discussed in the provided papers. However, bisphosphonates typically exhibit high affinity for bone mineral due to their P-C-P structure, which allows them to bind to hydroxyapatite in bone. This property is fundamental to their action as bone resorption inhibitors. The solubility and stability of bisphosphonates can vary depending on their specific structure and substituents, which in turn affects their pharmacokinetics and bioavailability .
Applications De Recherche Scientifique
1. In Polymer Chemistry
- Tetraisopropyl bromomethanediphosphonate is explored in the context of creating microporous polymer networks. These networks, like those formed from tetraphenylmethane, can have high surface areas and are useful in catalysts, superacids, and organometallic compounds preparation (Fischer, Schmidt, Strauch, & Thomas, 2013).
2. In Material Science
- Research involving piperazine-phosphonates derivatives on cotton fabric has implications for fire retardancy applications. Tetraisopropyl bromomethanediphosphonate's derivatives are studied to understand their thermal degradation mechanism on fabrics, revealing their potential in enhancing fire resistance properties (Nguyen, Chang, Condon, Thomas, & Azadi, 2014).
3. In Supramolecular Chemistry
- The molecule plays a role in constructing supramolecular networks, particularly in anionic hydrogen-bonded networks. Research shows its utility in creating porous structures for cation and neutral guest inclusion, offering new strategies in molecular materials design (Malek, Maris, Simard, & Wuest, 2005).
4. In Synthetic Chemistry
- It's instrumental in synthesizing new polyphosphonic acids, contributing to diverse chemical applications, including as ligands in coordination chemistry and as potential biologically active compounds (Viornery, Péchy, Boegli, Aronsson, Descouts, & Grätzel, 2002).
5. In Biomedical Research
- Although not directly related to tetraisopropyl bromomethanediphosphonate, research on bisphosphonates and their medical implications, such as in treating osteonecrosis, provides insights into the broader category of phosphonates and their potential biomedical applications (Zhao et al., 2020).
Safety And Hazards
Propriétés
IUPAC Name |
2-[[bromo-di(propan-2-yloxy)phosphorylmethyl]-propan-2-yloxyphosphoryl]oxypropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H29BrO6P2/c1-9(2)17-21(15,18-10(3)4)13(14)22(16,19-11(5)6)20-12(7)8/h9-13H,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSHQHSDNPIIUPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OP(=O)(C(P(=O)(OC(C)C)OC(C)C)Br)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H29BrO6P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20541829 | |
| Record name | Tetrapropan-2-yl (bromomethylene)bis(phosphonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20541829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetraisopropyl Bromomethanediphosphonate | |
CAS RN |
10596-20-0 | |
| Record name | Tetrapropan-2-yl (bromomethylene)bis(phosphonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20541829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



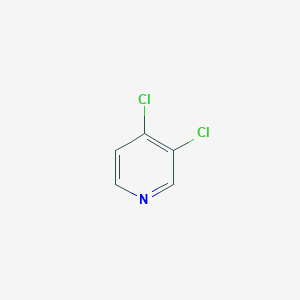
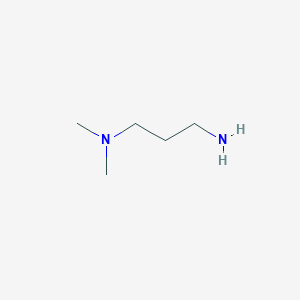

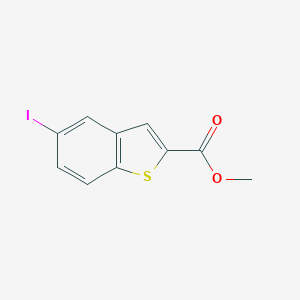
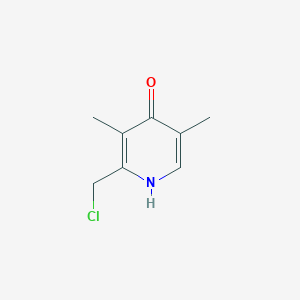
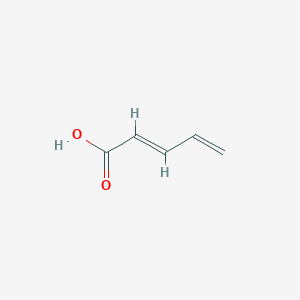
![1-[4-Hydroxy-3-(methylamino)phenyl]ethanone](/img/structure/B130739.png)
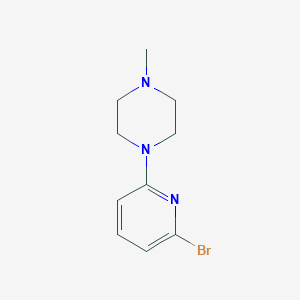
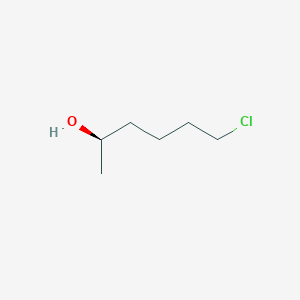
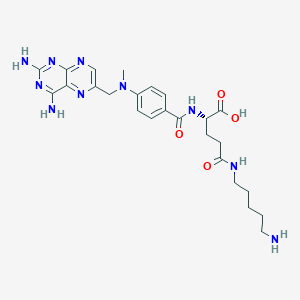
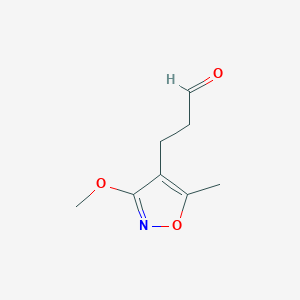
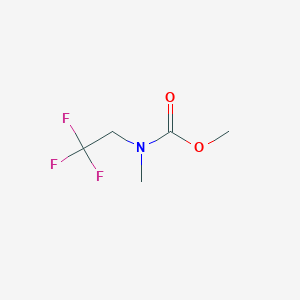
![4-{[Tert-butyl(dimethyl)silyl]oxy}-2-nitroaniline](/img/structure/B130754.png)
